molecular formula C15H12N4O2 B1373009 4-benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole CAS No. 1212061-06-7

4-benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole

Cat. No.: B1373009
CAS No.: 1212061-06-7
M. Wt: 280.28 g/mol
InChI Key: OFBBDRWCMGTHJU-UHFFFAOYSA-N
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Description

4-benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with a benzyl group and a 4-nitrophenyl group. The presence of these substituents imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzyl hydrazine with 4-nitrobenzaldehyde to form an intermediate hydrazone, which then undergoes cyclization in the presence of a suitable catalyst to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl and nitrophenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens or nucleophiles like amines can be used under suitable conditions.

Major Products Formed

    Reduction of the nitro group: This yields 4-benzyl-3-(4-aminophenyl)-4H-1,2,4-triazole.

    Substitution reactions: Depending on the substituents introduced, various derivatives of the original compound can be formed.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound’s biological activity is of interest, particularly its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism by which 4-benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may play a role in its biological activity, potentially through the generation of reactive intermediates that can interact with cellular components. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-benzyl-3-(4-aminophenyl)-4H-1,2,4-triazole: This compound is similar in structure but has an amino group instead of a nitro group.

    4-benzyl-3-(4-methylphenyl)-4H-1,2,4-triazole: This compound has a methyl group in place of the nitro group.

Uniqueness

4-benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole is unique due to the presence of both benzyl and nitrophenyl substituents, which impart distinct chemical and biological properties. The nitro group, in particular, can undergo various transformations, making the compound versatile for different applications.

Properties

IUPAC Name

4-benzyl-3-(4-nitrophenyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c20-19(21)14-8-6-13(7-9-14)15-17-16-11-18(15)10-12-4-2-1-3-5-12/h1-9,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBBDRWCMGTHJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NN=C2C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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